![molecular formula C21H32O2 B12305580 3-ethoxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12305580.png)
3-ethoxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxyandrosta-3,5-dien-17beta-ol is a steroid ester with the molecular formula C24H36O3. It is a derivative of androstane, characterized by the presence of an ethoxy group at the 3-position and a hydroxyl group at the 17beta-position. This compound is known for its significant role in various biochemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxyandrosta-3,5-dien-17beta-ol typically involves the etherification of androsta-3,5-dien-17beta-ol followed by reduction. One common method includes the use of potassium borohydride in methanol at 20-25°C. The reaction proceeds with the addition of potassium borohydride to the etherification product, followed by stirring and heating. The reaction is monitored using thin-layer chromatography (TLC) until completion. The product is then purified through crystallization and decolorization using activated carbon .
Industrial Production Methods
Industrial production methods for 3-Ethoxyandrosta-3,5-dien-17beta-ol often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxyandrosta-3,5-dien-17beta-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products Formed
Scientific Research Applications
3-Ethoxyandrosta-3,5-dien-17beta-ol has a wide range of scientific research applications:
Enzyme Inhibition and Steroid Synthesis: It is related to derivatives like Abiraterone, which inhibit human cytochrome P45017alpha, a crucial enzyme in steroid biosynthesis.
Synthesis of Brassinosteroids: It serves as a key intermediate in the synthesis of brassinosteroids, essential for plant growth and development.
Carbonylation Reactions in Drug Synthesis: The compound is involved in palladium-catalyzed carbonylation reactions, essential for synthesizing various pharmaceuticals.
Synthesis of Steroid Lactones: It plays a role in the synthesis of steroid lactones, which have potential therapeutic applications.
Antitumor Activity: Related compounds exhibit antiandrogenic activity and potential antitumor effects in models like human prostate cancer xenografts.
Anti-Proliferative Activity: Derivatives show potent anti-proliferative activity, particularly in keratinocytes and melanocytes, indicating its potential in dermatological applications.
Development of Prostate Imaging Agents: Fluorinated derivatives have been explored for their potential in developing prostate imaging agents.
Mechanism of Action
The mechanism of action of 3-Ethoxyandrosta-3,5-dien-17beta-ol involves its interaction with specific molecular targets and pathways. It inhibits cytochrome P45017alpha, disrupting steroid synthesis pathways. This inhibition affects the production of various steroids, leading to its potential therapeutic effects in conditions like prostate cancer.
Comparison with Similar Compounds
3-Ethoxyandrosta-3,5-dien-17beta-ol can be compared with other steroid esters such as:
Abiraterone: Known for its role in inhibiting cytochrome P45017alpha.
Brassinosteroids: Plant hormones essential for growth and development.
Steroid Lactones: Compounds with potential therapeutic applications.
The uniqueness of 3-Ethoxyandrosta-3,5-dien-17beta-ol lies in its specific structural modifications, which confer distinct biochemical properties and applications.
Properties
IUPAC Name |
3-ethoxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-4-23-15-9-11-20(2)14(13-15)5-6-16-17-7-8-19(22)21(17,3)12-10-18(16)20/h5,13,16-19,22H,4,6-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYWLMCUWKIZIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CCC3C4CCC(C4(CCC3C2(CC1)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Chloro-4h-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B12305500.png)

![rac-(3aR,6aS)-1-ethyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine], cis](/img/structure/B12305519.png)
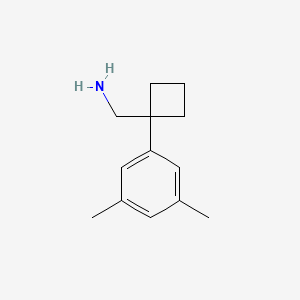
![2-amino-3-methyl-N-[4-[3-(1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl]butanamide](/img/structure/B12305531.png)
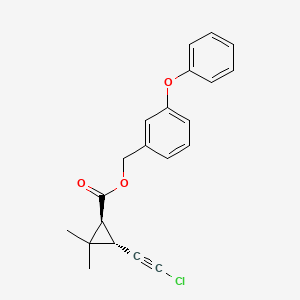
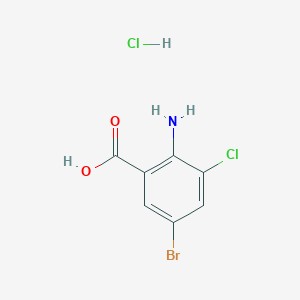
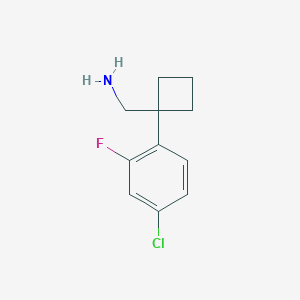

![Methyl rac-(1r,5r)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B12305565.png)
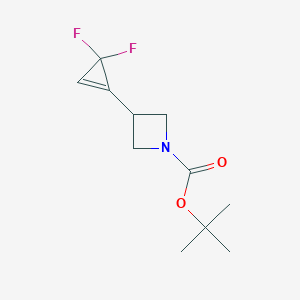
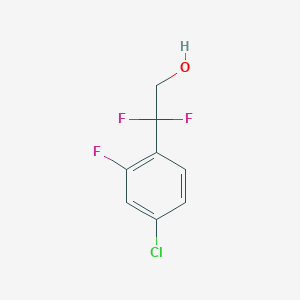
![2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12305593.png)
![tert-butyl 2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate](/img/structure/B12305603.png)
